molecular formula C25H29N3OS B3299840 2-{[8-Methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 899932-77-5

2-{[8-Methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B3299840
CAS No.: 899932-77-5
M. Wt: 419.6 g/mol
InChI Key: XBABFGTVYWPHLI-UHFFFAOYSA-N
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Description

2-{[8-Methyl-3-(4-methylphenyl)-1,4-diazaspiro[4. Its unique structure, characterized by a spirocyclic core and multiple functional groups, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-{[8-Methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where reagents like alkyl halides can introduce new alkyl groups.

Scientific Research Applications

2-{[8-Methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: Its properties make it suitable for use in material science, including the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-{[8-Methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic core and functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar compounds include other spirocyclic molecules with sulfanyl and acetamide groups. For example:

  • 2-{[8-Ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
  • N-(3-methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide

These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 2-{[8-Methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide lies in its specific combination of functional groups and the resulting properties.

Properties

IUPAC Name

2-[[8-methyl-2-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3OS/c1-17-4-8-20(9-5-17)23-24(28-25(27-23)14-12-19(3)13-15-25)30-16-22(29)26-21-10-6-18(2)7-11-21/h4-11,19H,12-16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBABFGTVYWPHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[8-Methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[8-Methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[8-Methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[8-Methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[8-Methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[8-Methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide

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